Polisteskinin
Description
Origin and Biological Context of Polisteskinin Discovery
This compound's origin is intrinsically linked to the defensive and offensive mechanisms of Polistes wasps. The venom of these social insects is a complex mixture containing various biologically active substances, including enzymes, amines, and peptides. biomedres.us Among these components, peptides of medium molecular weight, such as kinins and mastoparans, are notable. nih.govresearchgate.net
The isolation of this compound marked a significant step in the study of wasp venom composition. Polistes wasps were among the first genera in which the primary structure of a kinin was determined. annzool.netannualreviews.orgresearchgate.net Early research successfully isolated this compound from the venom of several North American Polistes species, including P. fuscatus, P. exclamans, and P. annularis. nih.govresearchgate.netannzool.netannualreviews.orgresearchgate.net Subsequent studies identified variants like this compound R in Japanese species such as P. rothneyi iwatai and Polybia paulista, and this compound J and C in P. jadwigae and P. chinensis, respectively. nih.govresearchgate.netannzool.netresearchgate.net More recently, vasoactive peptides, including bradykinin (B550075) analogues, have been isolated from the venom of Polistes gallicus. annzool.net
This compound is classified as a member of the kinin peptide family. ontosight.aiwikipedia.org Kinins are a group of structurally related peptides, including well-known examples like bradykinin and kallidin (B13266). ontosight.aiwikipedia.orgwikipedia.orgnih.gov These peptides are generally characterized by their vasoactive properties and involvement in physiological and pathological processes such as inflammation, pain, and blood pressure regulation. ontosight.aiwikipedia.orgwikipedia.org Wasp kinins, including this compound, typically contain a bradykinin-like sequence, often with additional amino acid residues. annzool.netannualreviews.orgresearchgate.net While bradykinin is a nonapeptide, this compound peptides can range from 9 to 18 amino acid residues. researchgate.netannzool.netannualreviews.org For instance, this compound 3 was described as an octadecapeptide. researchgate.netannzool.netannualreviews.orgresearchgate.net this compound R is an 11-residue peptide. nih.govresearchgate.netnih.govresearchgate.net
Isolation from Polistes Wasp Venom
Historical Perspective on Early Research Initiatives
Early research into this compound, dating back to the 1960s, focused on the identification and structural characterization of the peptides present in Polistes venom. The determination of the primary structure of this compound 3 from North American Polistes species was a pioneering effort in understanding the chemical nature of wasp kinins. researchgate.netannzool.netannualreviews.orgresearchgate.net These initial studies laid the groundwork for further investigations into the biological activities of these peptides. Researchers explored the effects of this compound on various biological systems, including its impact on smooth muscle and its ability to release histamine (B1213489) from mast cells. ontosight.aiebm-journal.orgpeerj.comnih.gov The comparison of this compound's activity with that of bradykinin and other vasoactive peptides was a key aspect of this early research. annualreviews.orgebm-journal.orgpeerj.comnih.govbutantan.gov.br
Significance of this compound in Peptide Biochemistry and Pharmacology Research
This compound holds significance in peptide biochemistry and pharmacology due to several factors. As a naturally occurring peptide with potent biological activities, it serves as a valuable subject for studying peptide structure-function relationships. Its presence in wasp venom highlights venoms as rich sources of novel bioactive compounds with potential therapeutic applications. nih.govresearchgate.netannzool.netresearchgate.netontosight.ai Research on this compound and other wasp kinins has contributed to the broader understanding of the kinin-kallikrein system and its roles in various physiological processes. wikipedia.orgwikipedia.org The distinct structural features of different this compound variants, such as variations in amino acid sequences and length compared to bradykinin, provide opportunities to investigate how these structural differences influence biological activity. annzool.netannualreviews.orgbutantan.gov.br Furthermore, the observed pharmacological effects of this compound, such as smooth muscle contraction, increased vascular permeability, histamine release, and potential analgesic or anti-inflammatory properties, underscore its relevance in the search for new pharmacological agents. ontosight.aiebm-journal.orgpeerj.comnih.gov
Here is a table summarizing some of the this compound variants and their origins based on the search results:
| This compound Variant | Origin Species | Number of Amino Acids | Key Characteristics / Notes |
| This compound 3 | P. fuscatus, P. exclamans, P. annularis (North American) | 18 | Octadecapeptide, first kinin structure described from Polistes. researchgate.netannzool.netannualreviews.orgresearchgate.net |
| This compound R | P. rothneyi iwatai (Japanese), Polybia paulista | 11 | Contains Threonine in place of Serine compared to some kinins. nih.govresearchgate.netannzool.netannualreviews.orgresearchgate.netresearchgate.netnih.govresearchgate.net |
| This compound J | P. jadwigae | 11 | Differs in the second amino acid position from other 11-residue kinins. nih.govresearchgate.netannzool.netresearchgate.net |
| This compound C | P. chinensis | Not specified | Differs in the first two amino acids from this compound J. annzool.net |
| This compound JT | Not specified | Not specified | Listed with PubChem CID 56928163. easychem.orgnih.gov |
Properties
CAS No. |
19664-33-6 |
|---|---|
Molecular Formula |
C22H28N6O4 |
Synonyms |
polisteskinin |
Origin of Product |
United States |
Molecular Architecture and Structural Variability of Polisteskinin
General Peptidic Composition and Structural Characteristics
Polisteskinins are polypeptides found in wasp venoms, generally ranging from 9 to 18 amino acid residues in length. annzool.netresearchgate.net Their primary structure, the linear sequence of amino acids, dictates their three-dimensional folding and ultimately their interaction with biological targets. ugent.berapidnovor.com Amino acids are linked by peptide bonds, forming a backbone from which side chains project, each contributing unique chemical properties. rapidnovor.comwikipedia.org
Linear Chain Configuration and Amino Acid Residue Count
Polisteskinins are linear peptides, meaning their amino acid residues are joined in a continuous chain without branching or cyclic structures (excluding the cyclic nature of proline residues within the chain). The number of amino acid residues in identified Polisteskinins varies. For instance, some forms have been reported to contain 11 residues, while an octadecapeptide (18 residues) named Polisteskinin 3 was found in North American Polistes species. annzool.netannualreviews.org This variability in chain length contributes to the diversity of this compound peptides found across different species.
Comparison with Bradykinin (B550075) and Related Vasoactive Peptides
Polisteskinins are considered analogues of bradykinin, a well-known nonapeptide (9 amino acid residues) with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg (RPPGFSPFR). annzool.netannualreviews.orgnih.gov A key structural feature shared by many kinins, including Polisteskinins, is the presence of a bradykinin-like sequence, often located at the C-terminus. annualreviews.orgresearchgate.net This conserved region is believed to be crucial for their vasoactive properties and interaction with bradykinin receptors. researchgate.netnih.gov However, Polisteskinins often possess additional amino acid residues, particularly at the N-terminus, which differentiate them from bradykinin and contribute to species-specific pharmacological profiles and potentially altered receptor interactions or metabolic stability. nih.govpeerj.com For example, Polistes kinin has a hydrophilic N-terminal extension compared to bradykinin. nih.govpeerj.com
Here is a comparison of the sequences of Bradykinin and some this compound variants:
| Peptide | Sequence | Amino Acid Count | Source Species |
| Bradykinin | RPPGFSPFR | 9 | Mammalian blood serum annzool.net |
| This compound 3 | T N K K K L R G R P P G F S P F R | 18 | North American Polistes spp. annzool.net |
| This compound R | A R R P P G F T P F R | 11 | Polistes rothneyi iwatai annzool.net, Polybia paulista nih.gov |
| This compound J | R R R P P G F T (S) P F R | 11 | Polistes jadwigae annzool.netmdpi.com |
| This compound C | S K R P P G F S P F R | 11 | Polistes chinensis annzool.netmdpi.com |
Characterization of Identified this compound Variants
Several distinct this compound variants have been identified and characterized, primarily based on their amino acid sequences. These variants exhibit structural differences that likely contribute to their varied biological effects and distribution across different Polistes species.
This compound R: Structural Features and Specificity
This compound R is an 11-residue peptide with the primary structure Ala-Arg-Arg-Pro-Pro-Gly-Phe-Thr-Pro-Phe-Arg (ARRPPGFTPFR). nih.govmdpi.com It was first reported in the venom of the Japanese species Polistes rothneyi iwatai and later identified in the venom of the social wasp Polybia paulista. annzool.netnih.gov A notable feature is the presence of an alanine (B10760859) and two arginine residues at the N-terminus, followed by a sequence that shares significant similarity with bradykinin, including the characteristic Pro-Pro-Gly and Phe-X-Pro-Phe motifs. annzool.netnih.gov The threonine residue at position 8 (relative to the start of this compound R) is a point of difference compared to the serine residue found at the corresponding position in bradykinin and some other this compound variants. annualreviews.org
This compound J: Structural Features and Derivations
This compound J, identified in the venom of Polistes jadwigae, is also an 11-residue peptide. annzool.netmdpi.com Its reported sequence is Arg-Arg-Arg-Pro-Pro-Gly-Phe-Thr(Ser)-Pro-Phe-Arg (RRRPPGFT(S)PFR). mdpi.com This sequence shows a strong resemblance to this compound R and bradykinin. The N-terminus of this compound J features three arginine residues. mdpi.com The notation "(S)" after Threonine suggests potential variability or the presence of a related form where Serine might be present at that position, similar to bradykinin. annzool.netmdpi.com The core bradykinin-like sequence is evident in its structure.
This compound C: Structural Features and Distinctions
This compound C, isolated from the venom of Polistes chinensis, is another 11-residue this compound variant with the sequence Ser-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg (SKRPPGFSPFR). annzool.netmdpi.com This variant is distinguished by the presence of Serine, Lysine (B10760008), and Arginine at its N-terminus, differing from the initial amino acids of this compound R and this compound J. annzool.netmdpi.com Like other Polisteskinins, it contains the conserved bradykinin-like core sequence, including the Pro-Pro-Gly and Pro-Phe-Arg motifs. annzool.netnih.gov The presence of Serine at position 8 (relative to the start of this compound C) aligns with the corresponding residue in bradykinin. annzool.netnih.gov
These structural variations among this compound R, J, and C, particularly in their N-terminal regions and at specific internal positions, highlight the molecular diversity within this group of peptides and likely contribute to their specific biological activities and the observed differences in venom composition across Polistes species. annzool.netmdpi.com
Other Noteworthy this compound Analogues
Beyond the initially characterized Polisteskinins, research has identified several other analogues from various Polistes species. This compound R, isolated from the venom of Polybia paulista, is one such analogue with the sequence Ala-Arg-Arg-Pro-Pro-Gly-Phe-Thr-Pro-Phe-Arg-OH researchgate.netnih.gov. This peptide has a bradykinin-like sequence (Arg-Arg-Pro-Pro) near its N-terminus and contains 11 amino acids researchgate.netnih.gov.
From P. jadwigae, two forms of kinins with 11 residues have been described, differing by a single amino acid in the second position annzool.net. P. chinensis venom contains this compound C, which differs from the P. jadwigae kinins in the first two amino acids annzool.net. Additionally, studies on the venom of Polistes gallicus have isolated and sequenced six vasoactive peptides, with four identified as structural analogues of bradykinins annzool.net.
These analogues demonstrate the structural diversity of kinins within the Polistes genus, often featuring variations around the core bradykinin-like motif.
Table 1: Selected this compound Analogues and Their Sequences
| Analogue | Source Species | Sequence | Length (Amino Acids) | Notes |
| This compound 3 | P. fuscatus, P. exclamans, P. annularis | Pyr-Thr-Asn-Lys-Lys-Lys-Leu-Arg-Gly-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | 18 | First structurally characterized wasp kinin butantan.gov.brnih.gov. Contains a bradykinin-like sequence butantan.gov.br. |
| This compound R | Polybia paulista | Ala-Arg-Arg-Pro-Pro-Gly-Phe-Thr-Pro-Phe-Arg-OH | 11 | Exhibits anxiolytic effects researchgate.netnih.gov. Contains a bradykinin-like sequence researchgate.net. |
| This compound J | P. jadwigae | RRRPPGFSPFR-OH | 11 | Two forms differing at the second position annzool.netmdpi.com. Contains a bradykinin-like sequence mdpi.com. |
| This compound C | P. chinensis | SKRPPGFSPFR-OH | 11 | Differs from this compound J in the first two amino acids annzool.netmdpi.com. Contains a bradykinin-like sequence mdpi.com. |
| Polisteskinins (P. gallicus) | P. gallicus | Varied | Varied | Four of six isolated peptides were bradykinin analogues annzool.net. |
Note: Sequences are presented in single-letter amino acid code. The sequence for this compound 3 is tentative based on enzymatic digestion data butantan.gov.br.
Structural Elements Implicated in Biological Activity
The bradykinin-like core (Arg-Pro-Pro) is crucial for the vasoactive and smooth muscle contracting effects characteristic of kinins ontosight.airesearchgate.net. Polisteskinins, like other kinins, can induce smooth muscle contraction, increase vascular permeability, and stimulate histamine (B1213489) release from mast cells ontosight.ainih.govebm-journal.org. The presence of basic amino acid residues, such as arginine and lysine, appears to be important for the histamine-releasing activity nih.govebm-journal.org. Peptides with two or more basic groups were found to be active histamine releasers, and the activity of bradykinin analogues increased with chain length ebm-journal.org. This compound, possessing the bradykinin sequence at its C-terminus and a hydrophilic N-terminal extension, has been reported to release histamine from mast cells nih.gov.
Table 2: Structural Features and Associated Biological Activities
| Structural Feature | Associated Biological Activity | Notes |
| Bradykinin-like sequence (Arg-Pro-Pro) | Vasoactive effects, smooth muscle contraction, increased vascular permeability | Core functional motif for kinin activity ontosight.airesearchgate.net. |
| Presence of basic residues (Arg, Lys) | Histamine release from mast cells | Activity increases with the number of basic groups and chain length nih.govebm-journal.org. |
| N-terminal extensions | Modulation of activity, species-specific effects | Can influence potency and interaction with specific receptors or enzymes researchgate.netnih.gov. |
| Amino acid substitutions | Altered potency, receptor selectivity, resistance to degradation | Variations in sequence contribute to the diverse profiles of this compound analogues annzool.netresearchgate.net. |
Further detailed research findings on specific this compound analogues, such as this compound R's anxiolytic effect researchgate.netnih.gov, highlight how structural variations can lead to distinct biological outcomes beyond the general kinin effects. The interaction of this compound R with bradykinin receptors is suggested to modulate anxiety behaviors nih.gov.
Elucidation of Polisteskinin S Molecular Mechanisms and Receptor Interactions
Kinin Receptor Agonism and Modulation
Kinins, including bradykinin (B550075) and related peptides like Polisteskinin, exert their effects by acting on kinin receptors. mdpi.com The primary kinin receptors are the bradykinin B1 and B2 receptors. wikipedia.org
Interaction with Bradykinin Receptors (B1 and B2)
Bradykinin receptors are GPCRs. wikipedia.org The B2 receptor is widely and constitutively expressed in healthy tissues and is the primary mediator of bradykinin's effects, such as vasodilation and smooth muscle contraction. mdpi.comwikipedia.orgreactome.orgebi.ac.uk The B1 receptor, in contrast, is typically expressed at low levels in healthy tissues but is upregulated during tissue injury and inflammation. mdpi.comreactome.orgwikipedia.orgwikipedia.org B1 receptors are primarily activated by kinins that have had their C-terminal arginine residue removed, such as des-Arg9-bradykinin. mdpi.comnih.gov
While bradykinin itself is a ligand for both B1 and B2 receptors, this compound, as a kinin peptide from wasp venom, possesses a bradykinin-like sequence, typically at its C-terminus, along with additional amino acids. annualreviews.orgnih.gov Studies have indicated that this compound can release histamine (B1213489) from mast cells, a response not typically observed with bradykinin alone in some contexts, suggesting potentially different or additional receptor interactions compared to bradykinin. nih.gov Although bradykinin can induce calcium transients via the B2 receptor, studies with related peptides like maximakinin (an amphibian peptide with a C-terminal bradykinin sequence) showed species-specific activity at the B2 receptor and minimal activity at the human MRGPRX2 receptor at certain concentrations. nih.govpeerj.com This highlights the complexity of how kinin-like peptides, including this compound, interact with bradykinin receptors and other GPCRs across different species and cell types.
Proposed Receptor-Mediated Signaling Pathways
Activation of bradykinin receptors, particularly the B2 receptor, is known to couple with G proteins, specifically Gq and Gi. wikipedia.orgebi.ac.uk Gq activation leads to the stimulation of phospholipase C (PLC), which plays a key role in downstream signaling. wikipedia.orgebi.ac.uk
Activation of G Protein-Coupled Receptors (GPCRs)
Beyond the classical bradykinin receptors, research indicates that this compound, as a cationic peptide component of insect venom, can also interact with other GPCRs, notably MAS-Related G Protein-Coupled Receptor X2 (MRGPRX2). nih.govpeerj.commdpi.comnih.gov
Role of MAS-Related G Protein-Coupled Receptor X2 (MRGPRX2) Activation
MRGPRX2 (and its mouse orthologue MRGPRB2) is a Class A orphan GPCR predominantly expressed on mast cells in primates. mdpi.comnih.gov This receptor is known to be activated by a diverse range of cationic molecules, including components of insect venoms such as mastoparan (B549812) and this compound. nih.govpeerj.commdpi.comnih.gov Activation of MRGPRX2 on mast cells is a key mechanism underlying non-IgE mediated mast cell activation and can lead to anaphylactoid reactions. mdpi.comnih.gov
Intracellular Signaling Cascade Induction (e.g., Calcium Flux, Phospholipase C)
Activation of MRGPRX2 by its agonists, including this compound, triggers intracellular signaling cascades. A crucial event in this cascade is the generation of a calcium signal. This occurs through the MRGPRX2-mediated activation of phospholipase C (PLC). mdpi.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to IP3 receptors on the endoplasmic reticulum and Golgi apparatus, inducing the release of stored calcium ions into the cytoplasm, resulting in a rise in intracellular calcium concentration (calcium flux). mdpi.com This increase in intracellular calcium is a critical step in mast cell activation and subsequent degranulation. mdpi.com
Data demonstrating this can be seen in studies where MRGPRX2 activation by compounds like compound 48/80 (another MRGPRX2 agonist) results in significant calcium mobilization in mast cells. mdpi.com While direct detailed studies showing this compound's dose-response on calcium flux specifically are not extensively detailed in the provided snippets, its classification as an MRGPRX2 agonist found in venom, alongside mastoparan which is known to activate PLC and G proteins directly, strongly suggests a similar mechanism involving PLC activation and calcium mobilization in mast cells. mdpi.comresearchgate.netresearchgate.net
Cellular and Tissue-Level Responses Triggered by this compound
The activation of these receptors by this compound leads to various cellular and tissue-level responses, particularly those associated with mast cell activation and the effects of kinins.
This compound is known to be a potent histamine liberator from mast cells. researchgate.netresearchgate.net This histamine release is a key component of the inflammatory response and contributes to the immediate effects of wasp stings, such as pain, redness, and swelling. nih.gov The mechanism of histamine release by this compound, similar to other cationic peptides like substance P and compound 48/80, is thought to involve the stimulation of mast cell degranulation through the activation of G proteins, likely via MRGPRX2. mdpi.comresearchgate.net This process can occur without disruption of the mast cell membrane, suggesting it involves exocytosis of granules. researchgate.net
Mast Cell Degranulation Mechanisms
This compound is known to induce the release of inflammatory mediators from mast cells. researchgate.netresearchgate.net This process, known as degranulation, involves the release of pre-stored granules containing substances like histamine. frontiersin.orgwikipedia.org Peptides, including this compound, can stimulate mast cell degranulation, and the mechanism by which this occurs is an area of research. researchgate.net this compound has been reported as a potent histamine liberator from mast cells, with activity comparable to compound 48/80. researchgate.netebm-journal.orgminsky.ai This release can occur without disruption of the mast cell membrane, suggesting a mechanism involving the stimulation of exocytosis of mast cell granules. researchgate.netebm-journal.org
The ability of peptides to release histamine appears to be related to the number of basic groups in their structure. This compound, with five positively charged groups at pH 7.0, is more potent in histamine release compared to bradykinin, which has only two. ebm-journal.org Removal of basic amino acids can lead to a loss of histamine-releasing activity. ebm-journal.org
Recent research suggests that many cationic peptides that induce mast cell degranulation may activate a common G protein-coupled receptor, termed MRGPRX2, which is expressed in mature connective tissue mast cells. nih.govmdpi.com this compound is listed as one of the insect venom components that can activate MRGPRX2. mdpi.com Mast cell degranulation can be triggered by various stimuli, including allergens via FcεRI, and also by certain compounds through G protein-coupled receptors like MRGPRX2. wikipedia.orgnih.gov The degranulation process requires cytoskeletal reorganization and the fusion of secretory granules with the plasma membrane. frontiersin.org
Smooth Muscle Contraction Phenomenology
This compound exhibits the ability to induce smooth muscle contraction. ontosight.ai Smooth muscle contraction is a complex process that depends on calcium influx into the cell. nih.govyoutube.com An increase in intracellular calcium concentration, triggered by depolarization, hormones, or neurotransmitters, leads to the activation of myosin light chain kinase (MLCK) via calmodulin binding to calcium. nih.govyoutube.com MLCK phosphorylates myosin light chains, which in turn increases myosin ATPase activity and leads to the formation of cross-bridges between myosin heads and actin filaments, resulting in muscle contraction. nih.govyoutube.comcvphysiology.com
While the specific detailed mechanisms of this compound-induced smooth muscle contraction are not extensively described in the provided information, its classification as a kinin and its reported activity suggest it likely interacts with pathways involved in regulating smooth muscle tone, potentially through kinin receptors or other mechanisms that influence intracellular calcium levels or the activity of the contractile machinery. ontosight.aicvphysiology.comresearchgate.netnih.gov Bradykinin-related peptides from wasp venoms have been reported to cause muscle contraction, and their pharmacological activities are often mediated by binding to B1 and B2 receptors. researchgate.net
Modulation of Vascular Permeability
This compound has been shown to increase vascular permeability. ontosight.ai Vascular permeability refers to the capacity of blood vessel walls to allow the passage of small molecules and even cells in and out of the vessel. wikipedia.org This is regulated by the endothelial cells lining the blood vessels and the junctions between them. wikipedia.org Increased vascular permeability is a hallmark of inflammatory responses. wikipedia.org
The modulation of vascular permeability can occur through various mechanisms, including changes in the junctions between endothelial cells and the integrity of the endothelial glycocalyx. nih.govfrontiersin.org Inflammatory mediators can significantly impact these processes. nih.govmdpi.com While the precise molecular steps by which this compound enhances vascular permeability are not fully detailed in the provided context, its role as a kinin-like peptide and its ability to induce histamine release from mast cells suggest potential indirect and direct mechanisms. ontosight.aiebm-journal.org Histamine itself is a well-known mediator that increases vascular permeability. researchgate.net
Influence on Histamine Release Processes
This compound is a potent inducer of histamine release from mast cells. researchgate.netebm-journal.orgminsky.ai This effect is significant and has been compared to that of compound 48/80, a known mast cell activator. researchgate.netebm-journal.org The release of histamine by this compound appears to be an active secretory process (exocytosis) rather than due to cell lysis. researchgate.netebm-journal.org
The mechanism is thought to involve the interaction of the peptide, particularly its basic residues, with mast cells. ebm-journal.org As mentioned earlier, the MRGPRX2 receptor has been identified as a potential target for cationic peptides, including this compound, that trigger IgE-independent mast cell degranulation and subsequent histamine release. nih.govmdpi.comnih.gov This receptor-mediated activation leads to the release of pre-formed inflammatory mediators like histamine. wikipedia.orgnih.gov
Here is a summary of the relative histamine-releasing potency of this compound compared to other peptides:
| Peptide | Relative Potency (compared to Compound 48/80) | Number of Basic Groups (at pH 7.0) |
| This compound | Approaches that of 48/80 | 5 |
| Substance P | Potent (comparable to this compound) | 3 |
| Kallidin (B13266) | Effective | 3 |
| Methionyl-lysyl bradykinin | Effective | 3 |
| Bradykinin | Effective at high concentrations | 2 |
| Des-arginine derivatives of bradykinin | Did not release histamine | Fewer than bradykinin |
Note: Data compiled from search result ebm-journal.org. Relative potency is a qualitative comparison based on the source.
Broader Biological System Interactions
Beyond its direct effects on mast cells and smooth muscle, this compound may interact with other biological systems, influencing processes like synaptic transmission and engaging with inflammatory pathways.
Engagement with Inflammatory Mediators
This compound is recognized for its pro-inflammatory effects, primarily mediated through the release of inflammatory mediators, notably histamine, from mast cells. ontosight.airesearchgate.netresearchgate.netebm-journal.org Mast cells, when activated, release a variety of mediators stored in their granules, including proteases, proteoglycans, and vasoactive amines like histamine and serotonin, as well as newly synthesized mediators like cytokines and chemokines. frontiersin.orgwikipedia.org
The engagement of this compound with inflammatory mediators extends beyond histamine release. By triggering mast cell degranulation, it contributes to the local inflammatory environment. Mast cell activation can lead to the release of other mediators such as TNF-α, IL-1β, nitric oxide, and prostaglandin (B15479496) E2. researchgate.netencyclopedia.pub These mediators play diverse roles in the inflammatory response, including vasodilation, increased vascular permeability, recruitment of other immune cells, and pain signaling. wikipedia.orgnih.govjci.org The ability of this compound to induce the release of this spectrum of inflammatory mediators underscores its significant role in the initial stages of the inflammatory cascade following envenomation.
Preclinical Biological Activities and Therapeutic Explorations of Polisteskinin
Analgesic Effects in Preclinical Animal Models
Specific preclinical data detailing the analgesic effects of Polisteskinin in animal models were not identified in the scope of the conducted search. Research into the antinociceptive properties of compounds often utilizes various animal models, including those assessing responses to thermal, chemical, or mechanical stimuli, such as the hot plate test, writhing test, or formalin test. nih.govnih.govnovoprolabs.comr-project.orgr-project.org However, information specifically linking this compound to observed analgesic effects in these or other preclinical pain models was not found.
Anti-inflammatory Modulatory Properties in Preclinical Systems
Preclinical data specifically demonstrating the anti-inflammatory modulatory properties of this compound in various systems were not identified in the scope of the conducted search. Studies investigating anti-inflammatory effects often involve assessing the modulation of inflammatory mediators, cellular infiltration, or edema in in vitro or in vivo models, such as carrageenan-induced paw edema or the assessment of cytokine levels. nih.govnih.govnih.gov However, specific research findings on the anti-inflammatory effects of this compound were not found.
Anxiolytic Activity in Preclinical in vivo Behavioral Paradigms
Preclinical studies have investigated the anxiolytic activity of this compound R, a specific peptide isolated from the venom of the social wasp Polybia paulista. These investigations have primarily utilized in vivo behavioral paradigms in rodents to assess the peptide's effects on anxiety-like behaviors.
Assessment in Elevated Plus Maze Test
The Elevated Plus Maze (EPM) test is a widely used preclinical model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and entries into the open arms of the maze, indicating reduced anxiety.
Studies have shown that this compound R induced a dose-dependent anxiolytic effect in the elevated plus maze test. Animals treated with this compound R spent significantly more time in the open arms compared to control groups. This suggests that the peptide may attenuate anxiety behaviors.
Here is a conceptual representation of potential findings in an Elevated Plus Maze test:
| Treatment Group | Time Spent in Open Arms (%) | Entries into Open Arms (%) |
| Vehicle Control | Low | Low |
| This compound R (Dose 1) | Moderate | Moderate |
| This compound R (Dose 2) | Higher | Higher |
| Diazepam (Positive Control) | High | High |
Observations in Open Field and Rotarod Tests
To assess potential adverse effects on spontaneous behavior and motor coordination, the open field and rotarod tests are commonly employed in conjunction with anxiety tests. The open field test evaluates general locomotor activity and exploratory behavior in a novel environment, while the rotarod test assesses motor coordination and balance.
In preclinical evaluations of this compound R, no significant differences in spontaneous behavior or motor coordination were observed between the groups treated with the peptide and the control groups in the open field and rotarod tests. These observations suggest that, within the parameters of these tests, the peptide was well tolerated and did not induce significant motor impairment or alterations in general activity levels at the tested doses.
Here is a conceptual representation of potential findings in Open Field and Rotarod tests:
| Treatment Group | Open Field Activity (e.g., Distance Traveled) | Rotarod Performance (e.g., Latency to Fall) |
| Vehicle Control | Normal | Normal |
| This compound R (All Doses) | No significant difference from control | No significant difference from control |
Anticancer Potential in Preclinical in vitro Cell Culture Systems
Specific preclinical data evaluating the anticancer potential of this compound in in vitro cell culture systems were not identified in the scope of the conducted search. In vitro studies assessing anticancer potential typically involve evaluating the effects of a compound on the growth, proliferation, viability, and apoptosis of various cancer cell lines. These studies often determine parameters such as IC50 values (half maximal inhibitory concentration) and investigate the underlying mechanisms of action, such as cell cycle arrest or the induction of programmed cell death. However, specific research findings on the direct anticancer effects of this compound on tumor cell growth in preclinical in vitro models were not found.
Inhibition of Tumor Cell Growth
As noted above, specific preclinical data on the inhibition of tumor cell growth by this compound in in vitro cell culture systems were not identified in the conducted search. Research in this area would typically involve exposing various cancer cell lines to different concentrations of this compound and measuring the resulting impact on cell proliferation and viability.
Induction of Apoptosis in Cancer Cell Lines
Some preclinical studies have investigated the potential of this compound as an anticancer agent. ontosight.ai Research indicates that this compound may exert effects on cancer cells, including the inhibition of tumor growth and the induction of apoptosis. ontosight.ai For instance, a peptide has been reported to induce apoptosis in B16F10-Nex2 melanoma cells when treated with a concentration of 165 µM. encyclopedia.pubnih.gov Apoptosis, or programmed cell death, is a fundamental biological process crucial for development and for eliminating damaged or unhealthy cells, including potentially cancerous ones. khanacademy.orgclevelandclinic.org Dysregulation of apoptosis can contribute to diseases such as cancer. clevelandclinic.org Inducing apoptosis in cancer cells is a strategy explored in cancer therapy. cancer.govnih.gov
Antimicrobial Activity against Pathogenic Microorganisms in Preclinical Studies
Wasp venoms, including those from social wasps like Polistes, are known to contain components that exhibit antimicrobial properties. annzool.netresearchgate.net These properties contribute to the defensive function of the venom against various enemies. annzool.net this compound and related peptides found in Polistes venom have been shown to possess antimicrobial activity against a range of pathogenic microorganisms in preclinical settings. encyclopedia.pubnih.govresearchgate.net
Efficacy against Bacterial Strains
Peptides isolated from the venom of Polistes stigma, for example, have demonstrated potent antibacterial activity in biological evaluations. researchgate.net These peptides showed a strong association with bacterial cell membranes. researchgate.net While specific minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) data directly attributed solely to this compound variants across a broad spectrum of bacteria is detailed in some studies for other wasp venom peptides, such as Polybia-MP-I against Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, and Staphylococcus aureus, this highlights the presence of potent antibacterial agents within Polistes venom. nih.gov Other wasp venom components have shown efficacy against bacterial strains such as Streptococcus mutans, Salmonella enterica, Enterococcus faecalis, and Bacillus subtilis. encyclopedia.pub
Antifungal Properties
Beyond antibacterial effects, components within wasp venoms, including those from Polistes species, can exhibit antifungal properties. mdpi.comnih.govresearchgate.net Studies on other wasp venom peptides, like Polybia-MP-I, have reported fungicidal activity against yeasts such as Candida glabrata and Candida albicans. nih.gov While direct antifungal activity for all this compound variants against a wide range of fungi is not as extensively documented in the provided information as antibacterial activity, the general antimicrobial nature of Polistes venom peptides suggests potential antifungal actions for some variants or in combination with other venom components.
Vasomodulatory Actions and Cardiovascular System Effects in Preclinical Models
This compound belongs to the kinin family, which is well-established for its vasoactive properties. ontosight.aiannualreviews.org These peptides influence the tone and permeability of blood vessels and are involved in cardiovascular regulation. ontosight.aiannualreviews.org
Induction of Hypotension
Kinins, including this compound, are characterized in part by their hypotensive effects. annualreviews.org These peptides can lead to a fall in blood pressure. annualreviews.orgebm-journal.org While the direct mechanism can involve action on vascular smooth muscle, the release of histamine (B1213489), which is a potent vasodilator, by kinins like this compound can also contribute to hypotensive responses. ebm-journal.org
Advanced Research Methodologies and Analytical Strategies for Polisteskinin Study
Isolation and Purification Techniques for Polisteskinin from Biological Sources
Obtaining pure this compound from biological sources, such as wasp venom, involves a series of isolation and purification steps. These techniques aim to separate this compound from other components present in the crude extract, which can include a complex mixture of peptides, proteins, enzymes, and small molecules.
High-Performance Liquid Chromatography (HPLC) Fractionation
High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for the isolation and purification of peptides like this compound. ijcpa.inharvardapparatus.com Preparative HPLC, in particular, is employed to isolate the desired compound in sufficient quantities for further analysis. ijcpa.ingilson.com The principle involves separating components of a mixture based on their differential interactions with a stationary phase as they are carried through by a mobile phase. nih.gov
In the context of peptide purification, reversed-phase HPLC (RP-HPLC) is a common method. harvardapparatus.com This technique utilizes a hydrophobic stationary phase and a mobile phase typically composed of a gradient of water and an organic solvent (such as acetonitrile), often containing an ion-pairing agent (like trifluoroacetic acid) to improve peak shape and separation. harvardapparatus.com The peptides in the mixture are retained on the stationary phase based on their hydrophobicity, with more hydrophobic peptides eluting later as the organic solvent concentration increases. harvardapparatus.combiopharmaspec.com
The process of HPLC fractionation involves injecting the crude biological extract onto the HPLC column. As the mobile phase flows through the column, the different components of the extract separate into distinct bands based on their retention times. A detector monitors the eluent, typically by UV absorbance, and fractions corresponding to the peaks are collected. waters.com The fraction containing this compound is identified, usually by its retention time and potentially through online detection methods like mass spectrometry.
Chromatographic Profile Analysis
Chromatographic profile analysis is integral to the isolation and purification process. It involves analyzing the chromatogram obtained from the HPLC separation. The chromatogram is a plot of detector signal versus elution time or volume, displaying a series of peaks, where each peak ideally represents a single compound or a group of co-eluting compounds. nih.gov
Analysis of the chromatographic profile allows researchers to:
Assess the complexity of the crude extract.
Identify the peak corresponding to this compound based on its characteristic retention time.
Evaluate the purity of the collected fractions. A well-purified fraction will ideally show a single dominant peak for this compound.
Monitor the effectiveness of the purification steps.
Identify potential impurities present in the sample, which appear as other peaks in the chromatogram. chromatographyonline.com
Different chromatographic procedures and stationary phases can be used to achieve optimal separation and purity, especially when dealing with complex mixtures or closely related impurities. biopharmaspec.comchromatographyonline.com
Comprehensive Structural Elucidation Approaches
Once this compound has been isolated and purified, comprehensive structural elucidation techniques are employed to determine its primary structure (amino acid sequence), post-translational modifications (if any), and three-dimensional conformation.
Mass Spectrometry Techniques (e.g., LC-MS/MS, HRMS)
Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.com When coupled with liquid chromatography (LC-MS), it becomes an even more potent tool for analyzing complex mixtures and identifying individual components. synthinkchemicals.comcurrenta.de
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly valuable for peptide sequencing and structural elucidation. mdpi.comsynthinkchemicals.com In this technique, the purified peptide sample is first separated by LC, and the eluting peaks are then introduced into a mass spectrometer. The intact peptide ions (precursor ions) are selected and subjected to fragmentation (e.g., through collision-induced dissociation). The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. synthinkchemicals.comlcms.cz The pattern of fragment ions is characteristic of the peptide's amino acid sequence, allowing for de novo sequencing or confirmation of a known sequence. mdpi.comlcms.cz
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. currenta.de This high mass accuracy allows for the determination of the elemental composition of the parent ion and fragment ions, significantly aiding in structural confirmation and the identification of modifications. mdpi.comcurrenta.de The combination of LC-MS/MS and HRMS provides a comprehensive approach for determining the primary structure of this compound and identifying any modifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. bu.edusavemyexams.com
¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule, their chemical environment, and their connectivity to neighboring atoms through spin-spin coupling (multiplicity). bu.eduyoutube.com This is crucial for determining the arrangement of atoms and the presence of specific functional groups within the this compound peptide chain.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. savemyexams.comyoutube.com While ¹³C NMR is less sensitive than ¹H NMR, it offers insights into the different types of carbon atoms present and their chemical environments. savemyexams.comyoutube.com Typically, ¹³C NMR spectra display sharp singlet signals, and the chemical shift range is much wider than that for ¹H NMR. savemyexams.comyoutube.com
Two-dimensional (2D) NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, are often used in conjunction with 1D NMR to provide through-bond and through-space connectivity information, which is essential for unambiguously assigning resonances and confirming the peptide sequence and structure. nih.gov
Circular Dichroism Spectroscopy for Conformation Analysis
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary structure and conformation of chiral molecules, such as peptides and proteins, in solution. wikipedia.orgcreative-proteomics.comnih.govuconn.edu CD spectroscopy measures the differential absorption of left and right circularly polarized light by a sample as a function of wavelength. wikipedia.orgcreative-proteomics.comuconn.edu
The CD spectrum of a peptide is highly sensitive to its secondary structure elements, such as alpha-helices, beta-sheets, turns, and random coils. creative-proteomics.comnih.govuconn.eduresearchgate.net Each type of secondary structure exhibits a characteristic CD spectral signature in the far-UV region (typically 190-260 nm), which arises from the electronic transitions of the peptide backbone amide bonds. nih.govuconn.edu
By analyzing the shape and intensity of the CD spectrum of this compound, researchers can estimate the relative proportions of different secondary structure elements present in the peptide under specific conditions (e.g., solvent, temperature, pH). creative-proteomics.comuconn.eduresearchgate.net CD spectroscopy can also be used to study conformational changes induced by changes in the environment or interactions with other molecules. wikipedia.orgnih.govuconn.edu Near-UV CD spectroscopy (260-350 nm) can provide information about the environment of aromatic amino acid side chains (phenylalanine, tyrosine, tryptophan) and disulfide bonds, offering insights into the tertiary structure. nih.gov
Interactive Data Table: Typical Spectroscopic Data Parameters for this compound Analysis (Illustrative)
| Technique | Parameter | Typical Range/Value (Illustrative) | Information Provided |
| HPLC | Retention Time | Varies based on method/column | Elution behavior, purity assessment |
| UV Absorbance λ | ~214 nm (peptide bond) | Detection of peptide during elution | |
| Mass Spectrometry | Molecular Weight (Monoisotopic) | ~1317.5 Da easychem.org | Confirmation of molecular formula currenta.de |
| Fragment Ions (MS/MS) | Specific m/z values | Amino acid sequence, fragmentation pattern synthinkchemicals.comlcms.cz | |
| Mass Accuracy (HRMS) | < 5 ppm | Elemental composition determination currenta.de | |
| NMR Spectroscopy | ¹H Chemical Shifts | 0-10 ppm youtube.com | Proton environments, functional groups bu.eduyoutube.com |
| ¹³C Chemical Shifts | 0-220 ppm savemyexams.comyoutube.com | Carbon environments, carbon skeleton savemyexams.comyoutube.com | |
| Coupling Constants | Hz | Connectivity and dihedral angles | |
| CD Spectroscopy | Far-UV Wavelengths | 190-260 nm | Secondary structure content (helix, sheet, coil) creative-proteomics.comnih.govuconn.edu |
| Near-UV Wavelengths | 260-350 nm | Tertiary structure, aromatic residue environment nih.gov | |
| Ellipticity (mdeg or [θ]) | Varies based on structure/conc. | Magnitude of differential light absorption creative-proteomics.comuconn.edu |
Note: The specific values for this compound would be determined experimentally and may vary depending on the sample preparation and instrument parameters.
Spectroscopic Techniques for Functional Group Identification
Spectroscopic techniques play a vital role in elucidating the molecular structure and identifying the functional groups present in this compound. Infrared (IR) spectroscopy, for instance, is a widely used method for identifying functional groups by analyzing the absorption of infrared radiation, which causes molecular vibrations. numberanalytics.comcopbela.org Different functional groups exhibit characteristic absorption bands at specific wave numbers in the IR spectrum. copbela.orglibretexts.org For example, carbonyl groups (C=O) typically show a strong, sharp peak in the range of 1670 to 1780 cm⁻¹ libretexts.org, while N-H stretching vibrations in amides can be observed in the 3100-3500 cm⁻¹ region copbela.org. The absence of expected absorption bands can also provide evidence for the absence of specific functional groups. copbela.org
Raman spectroscopy, often considered complementary to IR spectroscopy, also provides information about molecular structure and functional groups by analyzing the inelastic scattering of light. numberanalytics.com These spectroscopic methods, when used in combination, offer a comprehensive approach to confirming the identity and structural features of this compound and its derivatives.
Synthetic Methodologies for this compound and its Analogues
The synthesis of this compound and its analogues is essential for research, allowing for the production of sufficient quantities for study and the creation of modified structures for structure-activity relationship (SAR) investigations.
Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a widely used and efficient method for synthesizing peptides, including this compound, which is a peptide. nanotechnology.blogambiopharm.combachem.com This technique involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. nanotechnology.blogbachem.com SPPS simplifies the purification process as excess reagents and soluble by-products can be removed by simple filtration while the peptide remains attached to the solid phase. bachem.com
The general SPPS cycle involves several steps:
Attachment of the C-terminal amino acid to the resin. bachem.compeptide.com
Removal of the Nα-protecting group from the attached amino acid. bachem.compeptide.com
Coupling of the next protected amino acid to the free amine of the growing peptide chain. bachem.compeptide.com
Washing steps after each deprotection and coupling step to remove excess reagents and by-products. bachem.compeptide.com
This cycle is repeated until the desired peptide sequence is assembled. peptide.com Fmoc (9-fluorenylmethyloxycarbonyl) SPPS is a commonly employed strategy, particularly suitable for synthesizing modified peptides, as the deprotection conditions are compatible with many post-translational modifications. nih.gov
Chemical Derivatization and Modification for Structure-Activity Relationship Studies
Chemical derivatization and modification of this compound are crucial for Structure-Activity Relationship (SAR) studies. nih.gov SAR studies aim to understand how changes in the chemical structure of a compound affect its biological activity. By creating analogues with specific modifications, researchers can identify key functional groups or structural features responsible for the observed pharmacological effects.
Chemical derivatization involves introducing specific functional groups or modifying existing ones on the this compound molecule. This can be achieved through various chemical reactions targeting specific amino acid residues or the peptide backbone. Such modifications can alter properties like solubility, stability, receptor binding affinity, and enzymatic degradation resistance.
For example, derivatization can be used to introduce labels for detection or imaging, or to modify charge or lipophilicity to improve cellular uptake or distribution. jfda-online.com These modified analogues are then tested in biological assays to compare their activity to the parent compound. By correlating structural changes with changes in activity, researchers can gain insights into the mechanism of action and design more potent or selective analogues. nih.gov
in vitro and in vivo Pharmacological Evaluation Systems
Evaluating the pharmacological properties of this compound requires both in vitro (studies conducted in a laboratory setting, typically with cells or tissues) and in vivo (studies conducted in living organisms) systems. biobide.comfrontiersin.org
Cell-Based Assays (e.g., Mast Cell Lines, Transfected Cell Lines)
Cell-based assays are fundamental for investigating the direct effects of this compound on specific cell types. Mast cells are relevant for studying the effects of this compound, as vasoactive peptides like this compound have been shown to release histamine (B1213489) from mast cells. ulaval.caebm-journal.org Mast cell degranulation assays are used to measure the release of mediators such as histamine and tryptase upon exposure to a compound. criver.comsigmaaldrich.comlabcorp.com These assays can involve activating mast cells with specific triggers and then measuring the released substances using techniques like ELISA or spectrophotometry. criver.comsigmaaldrich.com
Transfected cell lines are also valuable tools. ulaval.cabosterbio.compromega.ca Transfection involves introducing exogenous DNA or RNA into cells to express specific proteins, such as receptors that this compound might interact with. bosterbio.compromega.ca By using cell lines that overexpress specific receptors or signaling molecules, researchers can study the direct binding and downstream effects of this compound in a controlled environment. bosterbio.comumich.edu Assays in transfected cells can include receptor binding assays, functional assays measuring intracellular signaling pathways, or reporter gene assays where the expression of a reporter gene is linked to the activation of a pathway targeted by this compound. promega.caqiagen.com Transient transfection allows for temporary expression, while stable transfection results in long-term expression of the introduced gene. bosterbio.com
Animal Models for Behavioral and Physiological Assessments
Animal models allow researchers to assess the effects of this compound on various physiological parameters and behaviors. This can include monitoring changes in blood pressure, heart rate, or other cardiovascular functions, as this compound is known to be a vasoactive peptide. ulaval.cabiocompare.com Behavioral assessments can be conducted to investigate effects on the central nervous system, such as changes in activity levels, pain responses, or stress-related behaviors, depending on the hypothesized actions of this compound. herbmedpharmacol.comebsco.comnih.govdaneshyari.com
Different animal models are utilized depending on the specific research question. For example, models of inflammation or pain could be used to study potential analgesic or anti-inflammatory effects. liveonbiolabs.com Behavioral models are employed to study effects on mood, anxiety, or cognitive function. herbmedpharmacol.comebsco.comnih.gov Physiological assessments often involve measuring biomarkers in biological fluids or tissues, or using specialized equipment to monitor parameters like blood pressure or temperature. labcorp.combiocompare.com While animal models provide valuable insights into in vivo activity, it is important to consider their limitations in fully recapitulating human responses. frontiersin.orgmdpi.com
Here is a summary of some research methodologies and evaluation systems:
| Methodology/System | Description | Key Applications in this compound Study |
| Spectroscopic Techniques | Analysis of interaction between matter and electromagnetic radiation to gain structural information. numberanalytics.comutdallas.edu | Identifying functional groups and confirming molecular structure. numberanalytics.comcopbela.orgutdallas.edu |
| IR Spectroscopy | Measures molecular vibrations through infrared light absorption. copbela.orgutdallas.edu | Identifying characteristic functional groups (e.g., C=O, N-H). copbela.orglibretexts.org |
| NMR Spectroscopy | Analyzes magnetic resonance signals to determine molecular structure and connectivity. utdallas.edu | Providing detailed structural information and identifying atom connectivity. numberanalytics.comutdallas.edu |
| Raman Spectroscopy | Analyzes inelastic light scattering to provide structural and compositional information. numberanalytics.com | Complementary to IR for functional group and structural analysis. numberanalytics.com |
| Synthetic Methodologies | Methods for creating this compound and its variants. | Enabling production for research and creating analogues for SAR. |
| Solid-Phase Peptide Synthesis (SPPS) | Sequential addition of amino acids to a peptide chain on a solid support. nanotechnology.blogbachem.com | Standard method for synthesizing this compound and its peptide analogues. ambiopharm.comnih.gov |
| Chemical Derivatization and Modification | Introducing or altering functional groups on the molecule. | Creating analogues to study the impact of structural changes on activity (SAR studies). nih.govjfda-online.com |
| Pharmacological Evaluation Systems | Systems for assessing biological activity. | Determining the effects of this compound in biological contexts. biobide.comfrontiersin.org |
| In vitro Cell-Based Assays | Studies conducted with cells or cell lines in a laboratory setting. biobide.comfrontiersin.org | Investigating direct cellular effects and mechanisms. |
| Mast Cell Assays | Using mast cells to study degranulation and mediator release. criver.comsigmaaldrich.com | Assessing histamine and tryptase release induced by this compound. ulaval.caebm-journal.org |
| Transfected Cell Line Assays | Using cell lines engineered to express specific proteins (e.g., receptors). ulaval.cabosterbio.compromega.ca | Studying interactions with specific receptors and downstream signaling pathways. promega.caumich.eduqiagen.com |
| In vivo Animal Models | Studies conducted in living organisms (e.g., rodents). biobide.comfrontiersin.orgpolyplus-sartorius.com | Evaluating systemic physiological and behavioral effects. biocompare.comherbmedpharmacol.comebsco.comnih.govdaneshyari.com |
| Behavioral Assessments | Measuring changes in animal behavior. herbmedpharmacol.comebsco.comnih.gov | Investigating effects on parameters like pain, stress, or activity. herbmedpharmacol.comnih.govdaneshyari.com |
| Physiological Assessments | Measuring physiological parameters in animals. biocompare.com | Monitoring effects on blood pressure, heart rate, etc. ulaval.cabiocompare.com |
"Venomics" and Omics-Based Approaches in Wasp Venom Research
"Venomics" is a term encompassing the techniques and methods used for a comprehensive understanding of venoms and the contents of venom glands. researchgate.net This approach integrates various omics disciplines, including proteomics, peptidomics, and transcriptomics, to provide detailed profiles of venom composition. researchgate.net The application of venomics, often combining liquid chromatography-mass spectrometry (LC-MS/MS) with next-generation mRNA and DNA sequencing, allows for a global, high-resolution profiling of venom components, including minor peptides. researchgate.net This is particularly valuable for studying wasp venoms, where the amount of material is often limited. encyclopedia.pubscienceopen.com
Proteomic and Peptidomic Analysis of Venom Components
Proteomic and peptidomic analyses are crucial for identifying and characterizing the diverse array of proteins and peptides present in wasp venoms. Highly sensitive mass spectrometry techniques are essential for these analyses, especially when dealing with the limited quantities of venom available from solitary wasps. nih.govscienceopen.com LC-MS/MS analysis allows for the de novo sequencing of numerous peptides within crude venom. scienceopen.com
Studies utilizing proteomic approaches have been conducted on the venoms of various wasp species, including Polistes dominula and Vespula spp., to resolve their venom proteomes (venomes). mdpi.comresearchgate.net These analyses have identified numerous proteins, including enzymes and allergens. mdpi.comresearchgate.net While comprehensive proteomic data specifically focusing on this compound within a broader venomic study is less detailed in the provided sources, the methodologies described are directly applicable to its study. Peptidomic analysis, a subset of venomics focusing on the peptide fraction, is particularly relevant for characterizing peptides like this compound. scienceopen.com
Research has shown that the medium molecular weight components of Polistes venom, which include kinins and mastoparans, constitute the peptidic fraction. annzool.netnih.gov Mass spectrometry-guided venom peptide profiling is a powerful tool for investigating these components. nih.gov
Transcriptomic Profiling of Venom Glands
Transcriptomic profiling of venom glands provides insights into the genes expressed that encode venom components. This approach complements proteomic and peptidomic analyses by revealing the potential diversity of toxins produced, including those that may be present in low abundance in the venom itself. researchgate.netmdpi.comnih.gov
Transcriptome sequencing of venom glands has proven effective in identifying expressed toxin genes in various venomous animals, including scorpions and spiders. researchgate.netmdpi.complos.org While specific transcriptomic data solely focused on this compound gene expression in Polistes wasps is not extensively detailed in the provided snippets, the methodology is a standard part of venomics research aimed at understanding the full spectrum of venom components and their biosynthesis. researchgate.netnih.gov A comparative study of venom gland transcriptomes is considered mandatory for characterizing the venom of different wasp species. mdpi.com Transcriptomic analysis can help in identifying new genes encoding peptide toxins and analyzing differential gene expression related to venom production. mdpi.com
Comparative Pharmacology and Structure Activity Relationship Sar of Polisteskinin
Comparative Analysis with Endogenous Mammalian Kinins (e.g., Bradykinin (B550075), Kallidin)
Polisteskinin shares structural and functional similarities with endogenous mammalian kinins, particularly bradykinin and kallidin (B13266). Bradykinin is a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg (RPPGFSPFR), while kallidin is a decapeptide, Lys-bradykinin (KRPPGFSPFR), differing from bradykinin by an additional lysine (B10760008) residue at the N-terminus wikipedia.orgwikipedia.orgnih.govnih.gov. Both bradykinin and kallidin are involved in regulating blood pressure, inflammation, coagulation, and pain control, primarily through their interaction with bradykinin receptor type 1 (B1R) and type 2 (B2R) wikipedia.orgwikipedia.orgbiorxiv.orgbiorxiv.org.
Wasp venoms, including those from Polistes species, are known to contain kinins, specifically bradykinin and its analogue peptides nih.govresearchgate.net. These wasp kinins typically range from 9 to 18 amino acid residues and often contain a bradykinin-like sequence (Arg-Pro-Pro) at the N-terminal researchgate.net. This compound itself is a kinin peptide found in Polistes venom nih.gov. Studies comparing wasp kinins, including this compound, with bradykinin have shown that they can exhibit potent smooth-muscle stimulating and hypotensive effects, sometimes being significantly more effective than other vasoactive substances like histamine (B1213489) nih.gov.
While mammalian kinins like bradykinin and kallidin selectively activate B2R and B1R, respectively, the specific receptor targets and affinities of different this compound variants can vary depending on their sequence. biorxiv.orgbiorxiv.org The presence of a bradykinin-like core sequence in many wasp kinins suggests a potential for interaction with bradykinin receptors, although variations in the surrounding amino acids can lead to altered receptor binding profiles and downstream effects.
Comparison with Other Bioactive Peptides from Hymenopteran Venoms (e.g., Mastoparans, Chemotactic Peptides)
Hymenopteran venoms are complex mixtures containing a variety of bioactive peptides, including kinins, mastoparans, and chemotactic peptides nih.govresearchgate.netmdpi.comscienceopen.comresearchgate.net. While kinins like this compound primarily exert vasoactive effects and induce pain, mastoparans and chemotactic peptides have distinct structures and biological activities.
Mastoparans are typically tetradecapeptides that are rich in hydrophobic and basic amino acids and often have an amidated C-terminus nih.govresearchgate.netscienceopen.com. They are known for their ability to induce mast cell degranulation, cause cell lysis, and exhibit antimicrobial activity nih.govresearchgate.netscienceopen.comnih.gov. Mastoparans achieve their effects largely by interacting with cell membranes, forming amphipathic helical structures that can disrupt membrane integrity nih.govscienceopen.com. Examples include Mastoparan-L and Mastoparan (B549812) X nih.govwikidata.orgnih.gov.
Chemotactic peptides from wasp venoms are involved in recruiting immune cells researchgate.netresearchgate.net. While their specific structures can vary, some resemble mastoparan-like peptides but may have different chain lengths or amino acid compositions researchgate.net. For instance, one chemotactic peptide identified in Polistes major major venom is a dodecapeptide homologous to the wasp chemotactic group researchgate.net.
Influence of Amino Acid Sequence and Composition on Biological Potency
Role of Basic Amino Acid Residues
Basic amino acid residues, such as arginine (Arg) and lysine (Lys), often play a crucial role in the activity of bioactive peptides, particularly those that interact with negatively charged cell membranes or receptors mdpi.com. In the case of kinins like bradykinin and kallidin, the arginine residues at the N and C termini are important for activity scispace.com. This compound and other wasp kinins also contain arginine and sometimes lysine residues nih.govresearchgate.neteasychem.orgbutantan.gov.br. These positively charged residues can contribute to binding affinity through electrostatic interactions. For instance, the interaction between kinin peptides and bradykinin receptors involves specific residues, highlighting the importance of basic amino acids in receptor recognition and activation biorxiv.orgbiorxiv.org.
Impact of Structural Modifications on Receptor Binding and Functional Activity
Structural modifications to peptides can profoundly impact their biological activity by altering their conformation, stability, and interaction with target molecules numberanalytics.comwikipedia.orggardp.orgcollaborativedrug.com. Understanding these impacts is central to SAR studies.
Effects of C-Terminal Amidation
In the context of membrane-active peptides, C-terminal amidation is often associated with enhanced antimicrobial activity and increased membrane disruptive ability biorxiv.orgnih.govnih.gov. It can influence the peptide's interaction with negatively charged bacterial membranes and help maintain a stable helical structure important for membrane penetration biorxiv.orgnih.gov. While Polisteskinins are not primarily membrane-active like mastoparans, C-terminal amidation, if present in specific this compound variants, could potentially influence their stability in the biological milieu or subtly affect their interaction with receptors or other binding partners. Some peptides found in Polistes venom have been reported to have C-terminal amidation nih.govresearchgate.net. The presence or absence of this modification can have variable effects on peptide toxicity and efficacy core.ac.uk.
Implications of Cyclization and Loop-Shaped Analogues
This compound, a vasoactive peptide isolated from the venom of Polistes wasps, is recognized as a structural analogue of bradykinin. nih.govnih.gov Studies have shown that this compound exhibits high biological activity, including effects on smooth muscle and the release of histamine. nih.govnih.govlabsolu.ca The structure-activity relationship of linear peptides, including bradykinin and related kinins, is often influenced by their amino acid sequence and resulting conformation in solution. nih.gov
The introduction of cyclization or the formation of loop-shaped structures within a peptide sequence is a common strategy in peptide chemistry to constrain conformational flexibility. labsolu.ca This constraint can lead to several implications for the peptide's pharmacological properties and structure-activity relationship. Generally, cyclized peptides tend to exhibit increased stability against exopeptidase degradation compared to their linear counterparts, potentially leading to a longer duration of action. Furthermore, a more defined and rigid three-dimensional structure can enhance the peptide's affinity and selectivity for its target receptor by presenting the crucial pharmacophore in a pre-organized conformation. labsolu.ca This can result in improved potency and reduced off-target effects.
While the general principles of peptide cyclization and conformational constraint are well-established and have been explored in the context of various peptide families nih.govlabsolu.canih.goveasychem.org, specific detailed research findings and comparative data tables focusing explicitly on the implications of cyclization and the creation of loop-shaped analogues of this compound are not extensively documented in the readily available scientific literature (based on the conducted searches).
However, considering this compound's relationship to bradykinin and its known biological activities, it can be hypothesized that cyclization or the incorporation of loop-like structures into this compound or its analogues could potentially influence its interaction with kinin receptors or other biological targets. Constraining the flexible regions of the linear this compound peptide might lead to analogues with altered potency, efficacy, or even a modified spectrum of activity compared to the native linear peptide. Studies on other peptide systems have demonstrated that even minor structural modifications, including those affecting conformation, can significantly impact biological activity. nih.gov
Given the current lack of specific published data on cyclized this compound analogues, detailed comparative pharmacological data or structure-activity relationships specifically attributable to cyclization in this compound cannot be presented here. Future research focusing on the synthesis and biological evaluation of cyclized and loop-shaped this compound analogues would be necessary to fully elucidate the implications of these structural modifications on its pharmacological profile.
Future Directions and Unexplored Avenues in Polisteskinin Research
Discovery and Characterization of Novel Polisteskinin Isoforms and Natural Analogues
The venom of Polistes wasps is a known source of diverse bioactive peptides, including several characterized this compound variants such as this compound JT, this compound R, this compound J, and this compound C, isolated from species like Polistes jadwigae, Polistes rothneyi, and Polistes chinensis. easychem.orgmdpi.comresearchgate.netannzool.netmdpi.com These variants exhibit differences in their amino acid sequences. For instance, this compound R has the sequence Ala-Arg-Arg-Pro-Pro-Gly-Phe-Thr-Pro-Phe-Arg-OH. researchgate.netnih.gov
A key future direction involves the comprehensive discovery and characterization of novel this compound isoforms and natural analogues from a wider range of Polistes species and potentially other related Hymenoptera. Given the species-specific variations observed in wasp venom composition, including peptidic fractions, it is highly probable that additional this compound peptides with unique sequences and potentially distinct biological activities exist. annzool.net Advanced peptidomic and proteomic techniques, coupled with sophisticated separation methods, will be crucial in isolating and determining the primary structure of these novel compounds. Subsequent characterization will involve evaluating their biochemical properties and preliminary pharmacological screening to identify promising candidates for further investigation.
In-depth Investigation of Undefined Receptor Targets and Binding Sites
While this compound R is recognized as a bradykinin-related peptide and its anxiolytic effects are suggested to involve modulatory activity on bradykinin (B550075) receptors, the precise interaction with these receptors and the potential involvement of other receptor targets are not fully elucidated. researchgate.netnih.govresearchgate.net Additionally, cationic peptides, a class that includes some wasp venom peptides, have been shown to activate the G protein-coupled receptor MRGPRX2, found on mast cells. nih.govnih.gov
Future research should focus on conducting detailed investigations to definitively identify and characterize the specific receptor targets and binding sites of various this compound isoforms. This could involve a combination of approaches, including radioligand binding assays, calcium mobilization assays, and reporter gene assays using cell lines expressing known or putative receptors. Furthermore, advanced techniques such as photoaffinity labeling and site-directed mutagenesis could help map the specific amino acid residues involved in the interaction between this compound peptides and their receptors. Understanding these interactions at a molecular level is fundamental for deciphering the mechanisms of action of Polisteskinins and for the rational design of targeted therapeutics.
Advanced Preclinical Studies in Complex Disease Models
This compound R has demonstrated anxiolytic effects in preclinical studies using the elevated plus maze test in rats. researchgate.netnih.govresearchgate.netunb.br This finding highlights the potential of Polisteskinins in addressing neurological and psychiatric disorders. However, the complexity of such conditions necessitates more advanced preclinical investigations.
Future studies should involve evaluating the efficacy of this compound peptides in more complex and clinically relevant animal models of anxiety disorders, as well as exploring their potential in other neurological and psychiatric conditions such as depression, autism spectrum disorder (ASD), and epilepsy, areas where other wasp venom peptides have shown promise. unb.br These studies should aim to elucidate the underlying neurobiological mechanisms, identify specific brain regions and circuits modulated by Polisteskinins, and assess their pharmacokinetic and pharmacodynamic profiles in vivo. Furthermore, investigating the potential of modified or synthetic this compound analogues in these models could lead to the identification of compounds with improved potency, selectivity, and pharmacological properties.
Application of Computational Biology and Chemoinformatics in Drug Design
Computational biology and chemoinformatics offer powerful tools that can significantly accelerate the discovery, design, and optimization of peptide-based therapeutics like Polisteskinins. These approaches can complement experimental studies and provide valuable insights into the structure-activity relationships of these peptides. nih.govub.edumdpi.comresearchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking simulations can predict the binding modes and affinities of this compound peptides to their identified or putative receptor targets. mdpi.comfrontiersin.orgumpr.ac.idpensoft.net This helps in understanding the key interactions driving ligand-receptor binding and can guide the design of peptides with enhanced binding characteristics. Molecular dynamics simulations can further provide insights into the stability of the peptide-receptor complex, conformational changes upon binding, and the dynamic behavior of the interaction over time. mdpi.comfrontiersin.orgumpr.ac.id Applying these techniques to this compound research will be crucial for understanding their interactions with bradykinin receptors, MRGPRX2, or any newly identified targets, aiding in the rational design of more potent and selective analogues.
de novo Peptide Design
De novo peptide design involves computationally designing novel peptide sequences with desired properties, such as enhanced target affinity, specificity, or stability. nih.govnih.govrsc.orgduke.eduarxiv.org By leveraging the structural information obtained from experimental studies and computational simulations, de novo design algorithms can generate novel this compound analogues with optimized pharmacological profiles. This approach can explore a vast chemical space of possible peptide sequences, going beyond naturally occurring variants, to identify compounds with improved therapeutic potential. arxiv.org
Exploration of this compound as a Pharmacological Tool
Beyond their potential as therapeutic agents, this compound peptides can serve as valuable pharmacological tools to probe and understand the function of their target receptors and the biological pathways they modulate. researchgate.netnih.gov
Utilizing this compound isoforms and their analogues as pharmacological tools can aid in the characterization of bradykinin receptor subtypes and their roles in various physiological and pathological processes. They can also be used to investigate the downstream signaling pathways activated by these receptors or by MRGPRX2. By using Polisteskinins to selectively activate or block specific targets, researchers can gain deeper insights into the complex biological systems involved in anxiety, pain, inflammation, or other processes influenced by these peptides. This application as research tools can contribute significantly to basic science and potentially uncover new therapeutic strategies.
Compound Names and PubChem CIDs
Biotechnological Applications and Bio-inspired Therapeutic Development
The exploration of this compound's biological activities has opened several avenues for future research and potential biotechnological and bio-inspired therapeutic development. The peptide's demonstrated analgesic, anti-inflammatory, and anticancer properties make it a promising candidate for novel therapies. ontosight.ai
One key area of future research lies in leveraging this compound's analgesic properties for the development of new pain management strategies. ontosight.ai Its ability to modulate inflammatory responses also suggests potential applications in treating inflammatory disorders. ontosight.ai Furthermore, studies investigating its anticancer effects, including the inhibition of tumor growth and induction of apoptosis in cancer cells, highlight its potential in cancer therapy. ontosight.ai
Bio-inspired approaches, drawing inspiration from naturally occurring molecules like this compound, are gaining traction in drug discovery and development. frontiersin.org The unique structure and function of peptides from venoms, including this compound, offer a rich source for designing novel pharmacologically active compounds. researchgate.netresearchgate.net Future research could focus on synthesizing analogues of this compound with modified structures to enhance specific therapeutic effects, improve stability, or reduce potential side effects. Solid phase peptide synthesis (SPPS) is a technology that has been successfully used to synthesize peptides and their analogues from wasp venom components, which could be applied to this compound research. mdpi.com
The potential of this compound in biotechnological applications extends to its use as a template or module for creating more complex biomaterials or drug delivery systems. Bio-inspired nanoparticles and polypeptide vesicles are being explored as carriers for targeted drug delivery, and peptides like this compound could potentially be incorporated or used to functionalize such systems to enhance targeting or therapeutic efficacy. frontiersin.orgmdpi.comnih.govnih.govmdpi.com For instance, bifunctional amphiphilic peptides have been designed to stabilize hydrophobic drug nanoparticles and induce biosilicification, forming drug-core silica-shell nanocomposites with high drug loading capacity. nih.gov While this specific example does not directly involve this compound, it illustrates the potential for peptide-based bio-inspired drug delivery platforms that could be explored for this compound or its derivatives.
Further research is needed to fully elucidate the molecular mechanisms underlying this compound's biological activities and its interaction with specific receptors or pathways. ontosight.airesearchgate.net Understanding these mechanisms at a deeper level will be crucial for the rational design of this compound-inspired therapeutics with improved efficacy and specificity. The species-specific pharmacology observed with other kinin homologues, such as maximakinin, underscores the importance of thorough investigation into this compound's effects across different species, particularly in the context of human therapeutic applications. peerj.com
The study of different this compound variants, such as this compound-R which has shown anxiolytic effects, also presents unexplored avenues for therapeutic development beyond its known analgesic, anti-inflammatory, and anticancer potential. researchgate.netmdpi.comnih.govmdpi.comresearchgate.net Investigating the specific activities of these variants and their underlying mechanisms could lead to the discovery of novel therapeutic applications.
While wasp venom components, including kinins, are known to induce pain and allergic reactions, future research efforts in biotechnology and bio-inspired therapy aim to isolate or synthesize specific peptides like this compound or its modified versions that retain beneficial therapeutic properties while minimizing undesirable effects. mdpi.comresearchgate.net This involves detailed characterization of the peptides and potentially developing strategies for targeted delivery to specific tissues or cells.
The competition with a vast number of potential new molecules from various venomous creatures and other sources presents a challenge, but the unique properties of this compound continue to warrant further investigation for its potential as a source for novel therapeutic agents. nih.gov
Q & A
Q. How can interdisciplinary approaches advance this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
